4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one

Vue d'ensemble

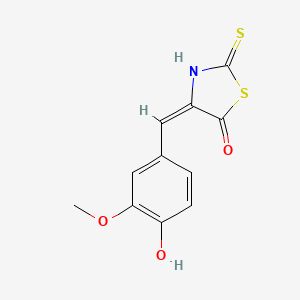

Description

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a methoxyphenyl group, and a hydroxyl group, which contribute to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The thioxo group can be reduced to a thiol or thioether.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, thiol or thioether compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the thiazolidinone moiety is believed to contribute significantly to its cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase.

- Case Studies : In vitro studies have shown that it exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one plays a crucial role in its biological activities. Modifications at specific positions on the thiazolidinone ring or the phenolic substituents can enhance or diminish its potency:

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 3 | Increases anticancer activity |

| Hydroxyl group at position 4 | Enhances solubility and bioavailability |

| Substituents on phenyl rings | Alter selectivity towards different cancer types |

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in:

- Cancer Treatment : As a lead compound for developing novel anticancer drugs.

- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

- Combination Therapy : It may be used in combination with existing therapies to enhance efficacy and reduce side effects.

Mécanisme D'action

The mechanism by which 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. Pathways involved in these interactions include oxidative stress response and inflammatory signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

Thiosemicarbazide: Another precursor used in the synthesis.

2-Thioxo-1,3-thiazolidin-4-one: A structurally related compound with similar reactivity.

Uniqueness

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

This detailed overview provides a comprehensive understanding of this compound, from its synthesis and chemical behavior to its applications and mechanism of action

Activité Biologique

The compound 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one , commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are recognized for their potential as therapeutic agents, exhibiting properties that span across various pharmacological domains including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N1O3S1 |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | This compound |

This compound features a thiazolidine ring system which is crucial for its biological activity. The presence of the 4-hydroxy-3-methoxyphenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that modifications in the thiazolidinone structure could enhance antioxidant activity, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Thiazolidinones have been reported to exhibit anticancer properties through various mechanisms including induction of apoptosis in cancer cells. For instance, studies have shown that certain thiazolidinone derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 by triggering both intrinsic and extrinsic apoptotic pathways .

Case Study: In one study, a series of thiazolidinone derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that compounds with specific substitutions on the thiazolidine ring showed enhanced anticancer activity compared to unsubstituted analogs .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic efficacy in inflammatory diseases. The structural modifications in thiazolidinones can significantly influence their anti-inflammatory effects .

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidine ring can lead to enhanced or diminished activity. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C4 | Enhances antioxidant and anticancer activity |

| Methoxy Group | Improves solubility and bioavailability |

| Thio Group | Contributes to antimicrobial properties |

Propriétés

IUPAC Name |

(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-9-5-6(2-3-8(9)13)4-7-10(14)17-11(16)12-7/h2-5,13H,1H3,(H,12,16)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMICVZBDWKUOJX-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)SC(=S)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)SC(=S)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.